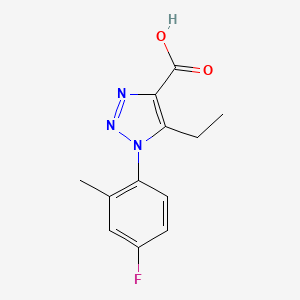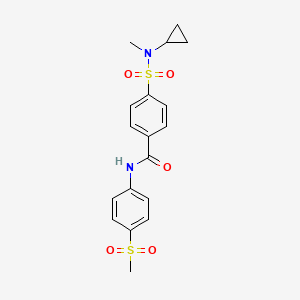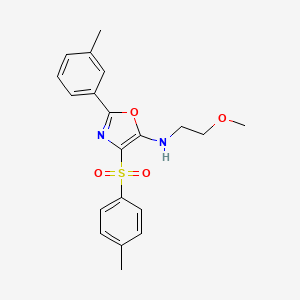![molecular formula C14H10F3N5O2 B2533468 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide CAS No. 1903249-08-0](/img/structure/B2533468.png)
2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide” is a novel series of beta-amino amides incorporating fused heterocycles . It is a potent, orally active DPP-IV inhibitor (IC (50) = 18 nM) with excellent selectivity over other proline-selective peptidases .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The method comprises adding ethanol and hydrazine hydrate; dropwisely adding 2-chloropyrazine; regulating the pH value to 6; and removing impurities to obtain 2 . Further steps involve adding chlorobenzene and trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of this compound involves a triazole ring fused with a pyrazine ring . The ®β-amino group forms four hydrogen bonding interactions with the side chains of a tyrosine (Tyr662) and two glutamate residues (Glu205 and Glu206) .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include dehydration and cyclization reactions . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical and Chemical Properties Analysis
The compound is an off-white solid with a melting point of 191.9–197.3 °C . Its 1 H-NMR (CDCl 3, 400 MHz) δ: 2.41 (d, 3H, J = 10.8 Hz), 4.08 (t, 2H, J = 7.6 Hz), 4.29 (t, 2H, J = 6.8 Hz), 5.04 (s, 2H), 7.05–8.10 (m, 5H) .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
A number of studies have focused on the synthesis and chemical properties of triazolopyridines and dihydropyridine derivatives, which share structural similarities with the compound . For example, research by Huntsman and Balsells (2005) explored a general synthesis method for [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, highlighting a versatile approach to accessing triazole substituted at various positions on the pyridine ring under mild conditions (Huntsman & Balsells, 2005). Similarly, Zheng et al. (2014) demonstrated a metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through an innovative intramolecular oxidative N-N bond formation technique, providing a rapid and efficient route to these skeletons (Zheng et al., 2014).
Chemical Properties and Applications
The photophysical properties of related compounds, such as 3-aminopyridin-2(1H)-ones, have been extensively studied, revealing significant insights into the relationship between their structure and photophysical behaviors. A study by Shatsauskas et al. (2019) on the synthesis and photophysical properties of these compounds identified them as effective phosphors, offering potential applications in material science (Shatsauskas et al., 2019).
Moreover, the versatility of dihydropyridine frameworks for constructing a wide range of heterocyclic compounds was demonstrated by Okawa et al. (1997), who reported on the unexpected formation of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives via a novel sequential aza-Wittig/cycloaddition/ring-transformation mechanism (Okawa et al., 1997).
作用機序
- CHEMBL4930161 interacts with specific protein targets. Unfortunately, I couldn’t find specific information on its primary targets in the available sources. However, you might explore databases like ChEMBL or scientific literature for further details .
Target of Action
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-2-4-22-10(6-9)20-21-11(22)7-19-13(24)8-1-3-18-12(23)5-8/h1-6H,7H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBGJWUCINFYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2533387.png)
![tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2533388.png)




![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2533395.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2533398.png)
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate](/img/structure/B2533399.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2533403.png)
![Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2533404.png)

